4-[(1-Naphthyloxy)methyl]piperidine hydrochloride
Overview
Description
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H20ClNO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by its unique structure, which includes a piperidine ring bonded to a naphthyloxy group via a methylene bridge.
Preparation Methods
The synthesis of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride typically involves the reaction of 1-naphthol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically yield naphthylmethylpiperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(1-Phenoxy)methyl]piperidine hydrochloride
- 4-[(1-Benzyloxy)methyl]piperidine hydrochloride
- 4-[(1-Anisyl)methyl]piperidine hydrochloride
These compounds share a similar piperidine core structure but differ in the substituent attached to the methylene bridge. The unique naphthyloxy group in this compound imparts distinct chemical and biological properties, making it particularly valuable in specific research contexts .
Properties
IUPAC Name |
4-(naphthalen-1-yloxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-7,13,17H,8-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIISTBJTGMZGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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